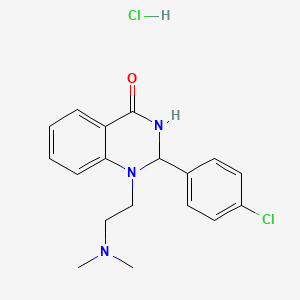
2-(4-Chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of a 4-chlorophenyl group and a dimethylaminoethyl side chain further enhances its chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The initial step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents to form the quinazolinone core.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, often using 4-chlorobenzyl chloride as the electrophile.
Attachment of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the quinazolinone core with 2-dimethylaminoethyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the side chains, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can introduce various functional groups onto the 4-chlorophenyl ring.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studies to investigate its potential as a bioactive molecule, including its interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, such as its use as an anti-inflammatory or anticancer agent.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-one
- 2-(4-Chlorophenyl)-1-(2-dimethylaminoethyl)-quinazolin-4-one
- 2-(4-Chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrobromide
Uniqueness
2-(4-Chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which may enhance its solubility and stability. This uniqueness can lead to distinct biological activities and potential therapeutic applications compared to similar compounds.
Propriétés
Numéro CAS |
3519-96-8 |
|---|---|
Formule moléculaire |
C18H21Cl2N3O |
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-2,3-dihydroquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C18H20ClN3O.ClH/c1-21(2)11-12-22-16-6-4-3-5-15(16)18(23)20-17(22)13-7-9-14(19)10-8-13;/h3-10,17H,11-12H2,1-2H3,(H,20,23);1H |
Clé InChI |
NJKWATJFWJFCFZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN1C(NC(=O)C2=CC=CC=C21)C3=CC=C(C=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




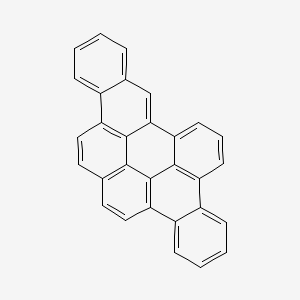

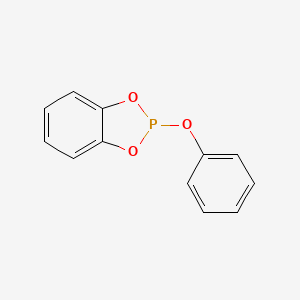
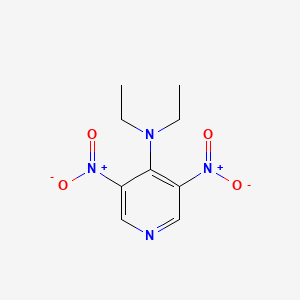
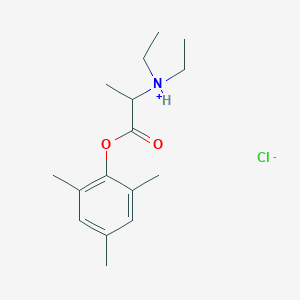
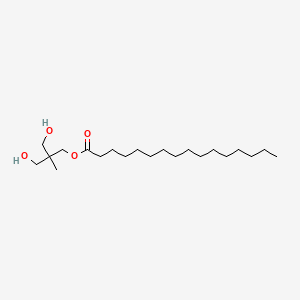

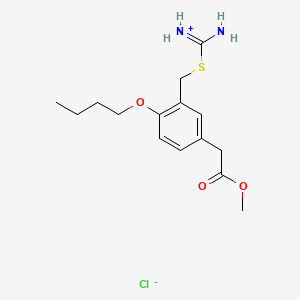
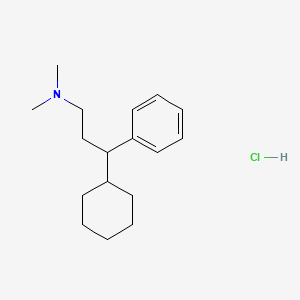


![Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B15342034.png)
